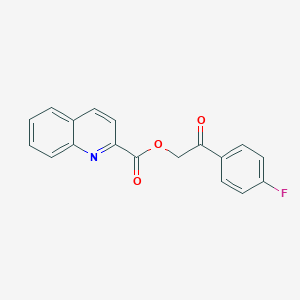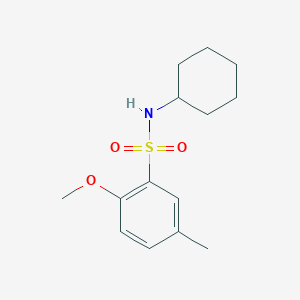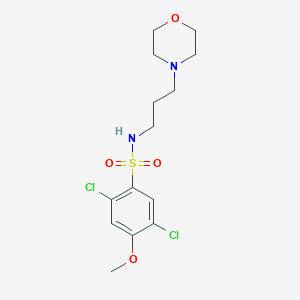![molecular formula C15H23NO2S B279095 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine, also known as Siponimod, is a chemical compound that has been extensively researched in the scientific community due to its potential therapeutic effects. Siponimod belongs to a class of compounds known as selective sphingosine-1-phosphate receptor modulators (S1PR modulators) and has shown promising results in the treatment of various diseases.
作用机制
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine works by modulating the activity of sphingosine-1-phosphate receptors, which are involved in various physiological processes such as immune cell trafficking, vascular permeability, and neuronal function. By selectively targeting these receptors, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine can exert its therapeutic effects without causing significant side effects.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are mediated by the modulation of sphingosine-1-phosphate receptors, which play a critical role in these processes.
实验室实验的优点和局限性
One of the main advantages of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and selectivity, which allows for precise modulation of sphingosine-1-phosphate receptors. However, one of the limitations of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine is its relatively high cost, which may limit its widespread use in research.
未来方向
There are several future directions for research involving 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential use of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of novel S1PR modulators with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine and its potential interactions with other drugs.
合成方法
The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine involves multiple steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 3-methylpiperidine. The resulting intermediate is then subjected to further reactions, including reduction, cyclization, and purification, to obtain the final product.
科学研究应用
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to reduce the number of relapses and slow down the progression of disability. In Alzheimer's disease, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to improve cognitive function and reduce inflammation. In cancer, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to inhibit tumor growth and metastasis.
属性
分子式 |
C15H23NO2S |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
3-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-6-8-15(9-7-14)19(17,18)16-10-4-5-13(3)11-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI 键 |
ZAJCGGFTWIKEDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




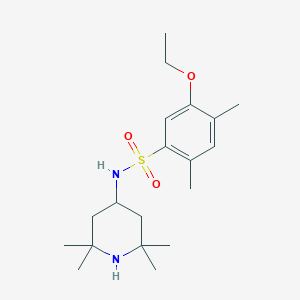

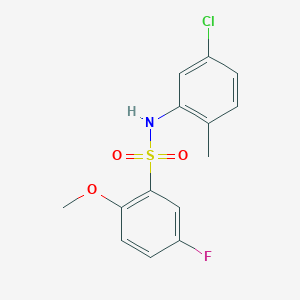
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
